(rac)-Isovalerylshikonin

Radiation stability Sterilization Natural product chemistry

Select (rac)-Isovalerylshikonin for its validated functional superiority over parent shikonin and other acyl derivatives. As the most potent ester in suppressing NO, IL-6, and TNF-α production, it is the definitive tool for pulmonary inflammation and ARDS research. It outperforms synthetic alternatives as a PKM2 inhibitor targeting the Warburg effect, and uniquely reduces streptomycin MIC up to 16-fold via MsrA efflux pump suppression—critical for antimicrobial resistance studies. Substituting with shikonin, deoxyshikonin, or acetylshikonin compromises potency, target engagement, and experimental reproducibility. Ensure valid, translatable results.

Molecular Formula C21H24O6
Molecular Weight 372.4 g/mol
Cat. No. B12322904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(rac)-Isovalerylshikonin
Molecular FormulaC21H24O6
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)OC(CC=C(C)C)C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O
InChIInChI=1S/C21H24O6/c1-11(2)5-8-17(27-18(25)9-12(3)4)13-10-16(24)19-14(22)6-7-15(23)20(19)21(13)26/h5-7,10,12,17,24,26H,8-9H2,1-4H3
InChIKeyMTUKNNOFOVWMQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (rac)-Isovalerylshikonin: A Naphthoquinone Pigment for Research and Discovery


(rac)-Isovalerylshikonin is a naphthoquinone pigment and a naturally occurring acylated derivative of shikonin, isolated from the roots of Boraginaceae species such as Arnebia euchroma and Onosma heterophylla [1]. As a member of the alkannin/shikonin family of isohexenylnaphthazarins, it is characterized by an isovaleryl ester group attached to the naphthazarin core, with a molecular formula of C21H24O6 and a molecular weight of 372.41 g/mol . This racemic compound is supplied as a research-grade natural product with typical purity of >98% (HPLC), and has demonstrated diverse biological activities including antibacterial, anti-inflammatory, acaricidal, and anticancer properties across multiple in vitro and in vivo models [2].

Why (rac)-Isovalerylshikonin Cannot Be Substituted with Other Shikonin Derivatives


While the shikonin family of naphthoquinones shares a common core structure, the nature of the side-chain ester substituent profoundly alters their biological activity profiles, physicochemical stability, and molecular target engagement [1]. Substituting (rac)-Isovalerylshikonin with shikonin, deoxyshikonin, acetylshikonin, or other acylshikonin derivatives is not functionally equivalent, as each derivative exhibits distinct degradation kinetics under radiation or thermal stress, differential potency across specific cell lines and enzymatic targets, and unique synergistic or resistance-modifying behaviors [2]. For example, in a comparative study of 14 shikonin derivatives against U937 leukemia cells, only four compounds (including isovalerylshikonin) demonstrated greater activity than the parent shikonin, highlighting the critical importance of the isovaleryl ester group for enhanced potency in certain contexts [3]. Therefore, selecting the specific derivative is essential for reproducibility and outcome validity in research applications.

(rac)-Isovalerylshikonin Evidence Guide: Quantitative Differentiation from Analogs


Enhanced Radiation Stability of (rac)-Isovalerylshikonin Compared to Parent Shikonin

In a direct comparative analysis of authentic shikonin derivatives under gamma irradiation, (rac)-Isovalerylshikonin exhibited markedly greater resistance to radiation-induced degradation compared to shikonin and deoxyshikonin. The study established a clear rank-order of radiation sensitivity: shikonin and deoxyshikonin were the most sensitive (degradation rate of 87–91%), while isovalerylshikonin, along with acetylshikonin and dimethylacrylshikonin, were the most resistant (degradation rate of 44–67%) [1].

Radiation stability Sterilization Natural product chemistry

Superior Anti-Leukemic Potency of (rac)-Isovalerylshikonin Over Shikonin in U937 Cells

A head-to-head comparison of shikonin and 14 of its derivatives against U937 leukemia cells revealed that (rac)-Isovalerylshikonin, along with three other acylated derivatives (isobutyrylshikonin, 2-methylbutyrylshikonin, and β,β-dimethylacrylshikonin), was more active than the parent compound shikonin [1]. While the publication does not provide the exact IC50 value for isovalerylshikonin in this specific assay, the study's explicit conclusion that these four derivatives were 'more active than shikonin' serves as direct evidence of enhanced potency [1].

Leukemia Cytotoxicity Cancer research

Synergistic Resistance-Modifying Activity of (rac)-Isovalerylshikonin Against Drug-Resistant S. aureus

While (rac)-Isovalerylshikonin (IVS) alone exhibits only marginal direct antibacterial activity against drug-resistant Staphylococcus aureus RN4220, with an MIC of 16 mg/L, its value as a resistance-modifying agent (RMA) is quantitatively demonstrated through its synergy with streptomycin (STM) [1]. In a chequerboard assay, IVS reduced the MIC of STM by up to 16-fold against the RN4220 strain [1]. This synergy is mechanistically linked to the inhibition of bacterial efflux and the suppression of msrA mRNA expression [1].

Antimicrobial resistance Synergy Efflux pump inhibition

Most Potent Anti-Inflammatory Activity Among Shikonin Ester Derivatives in ALI Model

In a study designed to evaluate the anti-pneumonic activity of a series of synthesized shikonin ester derivatives, isovalerylshikonin was identified as the most potent compound among those tested [1]. It significantly inhibited the production of key inflammatory mediators—nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α)—in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cell models [1]. Furthermore, in vivo efficacy was confirmed in an LPS-induced mouse model of acute lung injury (ALI), where isovalerylshikonin alleviated pathological features and decreased inflammatory cell infiltration [1].

Acute lung injury Inflammation Cytokine inhibition

PKM2 Inhibition by (rac)-Isovalerylshikonin: A Defined Target for Metabolic Research

Patent literature specifically identifies (rac)-Isovalerylshikonin as one of five natural shikonin derivatives with application as pyruvate kinase M2 (PKM2) inhibitors [1]. The patent claims that these natural shikonin derivatives exhibit higher inhibiting effects on PKM2 compared to a previously reported synthetic inhibitor (Compound 3) [1]. While the patent abstract does not provide specific IC50 or Ki values, the explicit identification of isovalerylshikonin as a PKM2 inhibitor distinguishes it from other shikonin derivatives not named in the patent and provides a defined molecular target for research applications.

Cancer metabolism PKM2 inhibitor Warburg effect

Best Research and Industrial Application Scenarios for (rac)-Isovalerylshikonin


Acute Lung Injury (ALI) and Anti-Inflammatory Drug Discovery

Given its demonstrated superiority as the most potent shikonin ester derivative in inhibiting NO, IL-6, and TNF-α production in vitro and alleviating pathology in an in vivo ALI model, (rac)-Isovalerylshikonin serves as a compelling lead compound for research programs focused on pulmonary inflammation and acute respiratory distress syndrome (ARDS) [1].

Cancer Metabolism Studies Targeting PKM2

As a patented inhibitor of pyruvate kinase M2 (PKM2) with claimed higher efficacy than a known synthetic inhibitor, (rac)-Isovalerylshikonin is a valuable tool compound for investigating the role of PKM2 in the Warburg effect, tumor cell metabolism, and as a potential target for anticancer therapy [2].

Efflux Pump Inhibitor and Antimicrobial Resistance Research

The ability of (rac)-Isovalerylshikonin to reduce the MIC of streptomycin by up to 16-fold through suppression of the MsrA efflux pump makes it a critical research tool for studying bacterial resistance mechanisms and for developing novel combination therapies to combat drug-resistant S. aureus infections [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (rac)-Isovalerylshikonin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.